6-Bromo-7-methyloxazolo[5,4-b]pyridine is a bicyclic heterocycle consisting of a fused oxazole and pyridine ring with a bromine atom at position 6 and a methyl group at position 7. It serves as a key building block in the synthesis of various other compounds with potential applications in materials science and biological research. [] While specific applications in drug development are not discussed here, the core structure of 6-bromo-7-methyloxazolo[5,4-b]pyridine can be modified to access a wide range of potentially bioactive derivatives.
6-Bromo-7-methyloxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazole and pyridine family. It is characterized by a bromine substituent at the 6-position and a methyl group at the 7-position of the oxazole ring. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.
The synthesis of 6-bromo-7-methyloxazolo[5,4-b]pyridine typically involves several steps, often starting from simpler organic precursors.
The molecular structure of 6-bromo-7-methyloxazolo[5,4-b]pyridine can be represented by its molecular formula and molecular weight of approximately 213.03 g/mol.
Property | Value |
---|---|
Molecular Formula | C7H5BrN2O |
Molecular Weight | 213.03 g/mol |
IUPAC Name | 6-bromo-7-methyloxazolo[5,4-b]pyridine |
SMILES | CC1=C2/N=C\OC2=NC=C1Br |
6-Bromo-7-methyloxazolo[5,4-b]pyridine can undergo various chemical reactions due to its reactive functional groups.
Reactions are typically conducted under controlled conditions to ensure high selectivity and yield. For example, nucleophilic substitution may involve using sodium hydride in dimethylformamide to introduce various substituents onto the aromatic system .
The mechanism of action for compounds like 6-bromo-7-methyloxazolo[5,4-b]pyridine often relates to their biological activity.
Research indicates that similar compounds exhibit significant activity against cancer cell lines by inducing cell cycle arrest and apoptosis. The specific interactions at the molecular level are still under investigation but suggest that this compound could serve as a lead for further drug development .
The physical properties of 6-bromo-7-methyloxazolo[5,4-b]pyridine include:
The scientific uses of 6-bromo-7-methyloxazolo[5,4-b]pyridine are primarily focused on medicinal chemistry.
The oxazolo[5,4-b]pyridine core is typically constructed via cyclocondensation reactions between ortho-halopyridinols and carbonyl sources. For 6-bromo-7-methyl derivatives, the primary route involves reacting 5-amino-4-bromo-3-methylpyridin-2-ol with aldehydes or acyl chlorides under dehydrative conditions. This method yields the bicyclic system through intramolecular nucleophilic attack of the amide oxygen onto the electron-deficient pyridine ring, followed by aromatization [3] [6]. Alternative approaches include:
Table 1: Comparison of Heterocyclic Condensation Methods
Method | Catalyst/Reagent | Yield (%) | Limitations |
---|---|---|---|
Amide Cyclization | POCI₃ | 50-65 | Requires anhydrous conditions |
Zeolite Catalysis | H-Beta | 60-75 | Limited substrate scope |
Dicarbonyl Cyclization | NH₂OH·HCl | 45-60 | Multi-step synthesis required |
Key challenges include regiochemical control during ring closure and the need for strict moisture exclusion to prevent hydrolysis of intermediate halopyridinols [6] [3].
Position-selective functionalization of the oxazolopyridine scaffold demands precise bromination and methylation protocols:
Bromination Techniques:
Methylation Approaches:
Table 2: Functionalization Conditions and Outcomes
Target Position | Reagent | Conditions | Selectivity |
---|---|---|---|
C6 Bromination | Br₂/AcOH | 0-5°C, 2h | >90% |
C7 Methylation | CH₃I/K₂CO₃ | DMF, 80°C, 6h | 85% |
C7 Bromination | n-BuLi/Br₂ | THF, −78°C, 1h | 75-85% |
Critical considerations include halogen dance rearrangements during lithiation and competing N-methylation when employing strong alkylating agents [2] [6].
Modern synthetic approaches emphasize efficiency improvements:
Microwave-Assisted Cyclization:
Solvent-Free Methodologies:
Key advantages observed:
These protocols remain limited for large-scale production (>1 kg) due to microwave cavity size and grinding vessel capacity constraints [3].
Regioselectivity in oxazole ring formation is governed by catalyst design:
Homogeneous Catalysts:
Enzyme-Mimetic Systems:
Table 3: Catalytic Regioselectivity Comparison
Catalyst Type | Regioselectivity ([5,4-b]:[4,5-b]) | Temperature | Byproduct Formation |
---|---|---|---|
Non-catalytic (POCI₃) | 3:1 | 110°C | 15-20% |
Pd(PPh₃)₄ | 20:1 | 80°C | <5% |
Fe₃O₄@SiO₂-NH₂ | 50:1 | 50°C | <2% |
Tyrosinase model | >99:1 | 25°C | Undetectable |
Catalyst recovery remains challenging for homogeneous systems, while immobilized enzymes permit 5–7 reuse cycles [5].
Aminopyridinol Route (Route A):
Halogenated Intermediate Route (Route B):
Table 4: Economic and Efficiency Metrics
Parameter | Aminopyridinol Route | Halogenated Intermediate Route |
---|---|---|
Synthetic Steps | 2 | 3–4 |
Average Yield per Step | 82% | 75% |
Catalyst Cost | $5–10/g | $50–80/g (Pd) |
Purity (HPLC) | >95% | 88–92% |
Scalability to >100g | Excellent | Moderate (Pd leaching issues) |
Route A dominates current commercial synthesis due to lower complexity, though Route B offers superior flexibility for C7-alkylated analogs [1] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2